6-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
Description
This compound is a pyridazinone derivative featuring a 3,4-dimethylphenyl substituent at the 6-position of the pyridazinone core and a 1,2,4-oxadiazole moiety at the 2-position. Pyridazinones are known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . The integration of the 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, improves metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-14-5-7-18(11-16(14)3)20-9-10-22(28)27(25-20)13-21-24-23(26-29-21)19-8-6-15(2)17(4)12-19/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEWTMNKFXZXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501115671 | |
| Record name | 6-(3,4-Dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207046-19-2 | |
| Record name | 6-(3,4-Dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207046-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a novel derivative that incorporates both pyridazine and oxadiazole moieties. This structure suggests potential biological activities due to the pharmacological significance of both components. The oxadiazole derivatives have been widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 364.46 g/mol. The presence of the 1,2,4-oxadiazole ring is particularly notable as it has been linked to various biological activities.
Biological Activity Overview
Research indicates that 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Compounds containing the oxadiazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and other cancer types .
- Anti-inflammatory Effects : The oxadiazole derivatives also display anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators .
- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of oxadiazole derivatives against both bacterial and fungal strains .
Anticancer Studies
A significant study evaluated the anticancer properties of various 1,2,4-oxadiazole derivatives. The compound was tested against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Ovarian Adenocarcinoma | 9.27 |
| Human Renal Cancer | 1.143 |
| Human Lung Adenocarcinoma | 5.00 |
These results indicate that the compound exhibits selective cytotoxicity towards renal cancer cells while maintaining efficacy against other malignancies .
Mechanistic Insights
The mechanism of action for this class of compounds often involves:
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression such as histone deacetylases (HDAC), thymidylate synthase, and topoisomerase II .
- Targeting Nucleic Acids : These compounds can interact with DNA and RNA structures, disrupting cellular processes essential for cancer cell survival .
Case Studies
Several case studies have reported on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their biological activity. One derivative exhibited potent anticancer activity with an IC50 value significantly lower than standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : Studies focused on modifying the oxadiazole ring to enhance biological activity demonstrated that specific substitutions led to increased potency against cancer cells .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Key Trends :
- Lipophilicity : Ethyl and methyl groups (e.g., F839-0478) increase logP, favoring blood-brain barrier penetration.
- Solubility : Sulfur-containing substituents (e.g., F839-0477) improve aqueous solubility but may reduce bioavailability due to higher PSA .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF/H₂O, 80°C | 65–70 | 90% |
| 2 | K₂CO₃, reflux | 75–80 | 92% |
Basic: Which analytical techniques are critical for structural elucidation?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl groups) and oxadiazole ring formation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?
Answer:
SAR studies should focus on:
- Core Modifications : Replace the pyridazinone ring with triazolo-thiadiazine analogs to assess changes in bioactivity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the dimethylphenyl rings to evaluate potency shifts in enzyme inhibition assays .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs .
Q. Table 2: Example SAR Data
| Derivative | R Group | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| Parent | H | 12.5 | Kinase A |
| Derivative 1 | Cl | 5.8 | Kinase A |
Advanced: How should conflicting biological activity data across assays be resolved?
Answer:
Contradictions often arise from assay variability (e.g., cell vs. enzyme-based systems). Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Orthogonal Assays : Validate results using fluorescence polarization (binding) and SPR (kinetics) .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: What computational tools are effective for predicting physicochemical properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
